2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl-
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Overview
Description
2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl- is an organic compound belonging to the thiophenone family This compound is characterized by its unique structure, which includes a thiophene ring substituted with a 3,7-dimethyloctyl group, a hydroxyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl- typically involves multi-step organic reactions. One common method includes the alkylation of thiophenone with 3,7-dimethyloctyl bromide in the presence of a strong base such as potassium carbonate. This is followed by hydroxylation using a suitable oxidizing agent like hydrogen peroxide under acidic conditions to introduce the hydroxyl group at the 4-position. The final step involves methylation using methyl iodide in the presence of a base to introduce the methyl groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The thiophene ring can be reduced to a dihydrothiophene using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-oxo-3,5-dimethyl-.
Reduction: Formation of 2,5-Dihydrothiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl-.
Substitution: Formation of various substituted thiophenones depending on the electrophile used.
Scientific Research Applications
2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially altering membrane properties and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl-
- 2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3-methyl-
- 2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-5-methyl-
Uniqueness
The unique combination of functional groups in 2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl- imparts distinct chemical properties that differentiate it from similar compounds
Properties
CAS No. |
348113-83-7 |
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Molecular Formula |
C16H28O2S |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethylthiophen-2-one |
InChI |
InChI=1S/C16H28O2S/c1-11(2)7-6-8-12(3)9-10-16(5)14(17)13(4)15(18)19-16/h11-12,17H,6-10H2,1-5H3 |
InChI Key |
FCKHERBKHBMICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(SC1=O)(C)CCC(C)CCCC(C)C)O |
Origin of Product |
United States |
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